molecular formula C13H20O4 B12278432 4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester

4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester

Cat. No.: B12278432
M. Wt: 240.29 g/mol
InChI Key: YRQKBDYSRQPLPA-QPBUKTHISA-N
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Description

Infrared Spectroscopy (IR)

  • O-H stretch : Broad band at 3400–3200 cm⁻¹ (hydroxy group).
  • C=O stretch : Strong absorption at 1735 cm⁻¹ (ester carbonyl).
  • C-O-C asymmetric stretch : Peaks at 1250–1050 cm⁻¹ (methoxy and ester groups).
  • C-H stretches : Aliphatic C-H vibrations at 2920 cm⁻¹ and 2860 cm⁻¹ .

Raman Spectroscopy

  • Adamantane skeleton vibrations : Peaks at 780 cm⁻¹ (C-C ring breathing) and 600 cm⁻¹ (deformation modes).
  • Methoxy group : Symmetric stretch at 2830 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (300 MHz, CDCl₃)

  • Methoxy protons : Singlet at δ 3.72 ppm (3H, -OCH₃).
  • Ester methyl protons : Singlet at δ 3.65 ppm (3H, -COOCH₃).
  • Hydroxy proton : Broad singlet at δ 1.52 ppm (1H, -OH).
  • Adamantane protons : Multiplet clusters between δ 1.25–2.28 ppm (12H, bridgehead and bridge CH₂ groups).

¹³C NMR (75 MHz, CDCl₃)

  • Ester carbonyl : δ 172.98 ppm (-COOCH₃).
  • Methoxy carbon : δ 56.12 ppm (-OCH₃).
  • Adamantane carbons : Bridgehead carbons at δ 35.24 ppm and δ 30.97 ppm ; bridge CH₂ groups at δ 41.67 ppm .

2D NMR Correlations

  • HETCOR : Confirms connectivity between methoxy protons (δ 3.72) and carbon (δ 56.12).
  • COSY : Reveals coupling between bridgehead protons (δ 1.86–2.20) and adjacent CH₂ groups.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl (3S,5R)-4-hydroxy-4-methoxyadamantane-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3/t8?,9-,10+,12?,13?

InChI Key

YRQKBDYSRQPLPA-QPBUKTHISA-N

Isomeric SMILES

COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(O)OC

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC

Origin of Product

United States

Preparation Methods

Bromination Followed by Hydroxylation and Methylation

Adamantane-1-carboxylic acid serves as a starting material due to its commercial availability. Bromination at position 3 using N-bromosuccinimide (NBS) under radical conditions yields 3-bromoadamantane-1-carboxylic acid. Subsequent hydroxylation via SN2 substitution with aqueous NaOH introduces a hydroxyl group at position 3.

Key Reaction:
$$
\text{3-Bromoadamantane-1-carboxylic acid} + \text{NaOH} \rightarrow \text{3-Hydroxyadamantane-1-carboxylic acid} + \text{NaBr}
$$

Selective methylation of the 3-hydroxy group using methyl iodide (CH3I) and potassium carbonate (K2CO3) in dimethylformamide (DMF) produces 3-methoxyadamantane-1-carboxylic acid. Finally, esterification with methanol (CH3OH) and sulfuric acid (H2SO4) yields the target ester.

Table 1: Reaction Conditions for Direct Functionalization

Step Reagents/Conditions Temperature Time (h) Yield (%)
Bromination NBS, CCl4, light 80°C 12 65
Hydroxylation NaOH (10%), H2O 100°C 6 78
Methylation CH3I, K2CO3, DMF 60°C 8 85
Esterification CH3OH, H2SO4 Reflux 4 90

Epoxide Ring-Opening Strategy

Formation of Adamantane Epoxide Intermediate

Oxidation of a pre-functionalized adamantane derivative with meta-chloroperbenzoic acid (mCPBA) generates an epoxide at the 3,4-position. Ring-opening with water under acidic conditions produces a diol intermediate, which is selectively methylated at one hydroxyl group.

Mechanism:

  • Epoxidation of 3,4-didehydroadamantane-1-carboxylic acid.
  • Acid-catalyzed ring-opening to form 3,4-dihydroxyadamantane-1-carboxylic acid.
  • Methylation using dimethyl sulfate ((CH3)2SO4) in tetrahydrofuran (THF).

Table 2: Epoxide-Mediated Synthesis Parameters

Step Reagents/Conditions Temperature Time (h) Yield (%)
Epoxidation mCPBA, CH2Cl2 0°C → RT 24 70
Ring-opening H2O, H2SO4 50°C 6 82
Methylation (CH3)2SO4, KOH, THF 40°C 10 75

Transition-Metal-Catalyzed C–H Activation

Palladium-Catalyzed Hydroxylation

Recent advances in C–H functionalization enable direct hydroxylation of adamantane derivatives. Using a palladium(II) catalyst and PhI(OAc)2 as an oxidant, hydroxyl groups are introduced at the 4-position of adamantane-1-carboxylic acid. Subsequent methylation and esterification complete the synthesis.

Reaction Scheme:
$$
\text{Adamantane-1-carboxylic acid} \xrightarrow[\text{PhI(OAc)}{2}]{\text{Pd(OAc)}{2}} \text{4-Hydroxyadamantane-1-carboxylic acid} \rightarrow \text{Methylation} \rightarrow \text{Esterification}
$$

Table 3: Catalytic C–H Activation Parameters

Parameter Value
Catalyst Pd(OAc)2 (5 mol%)
Oxidant PhI(OAc)2 (2 equiv)
Solvent Acetic acid
Yield 68%

Biomimetic Synthesis via Radical Intermediates

Radical Hydroxylation Using Fenton’s Reagent

Hydroxyl radicals generated from Fenton’s reagent (Fe2+/H2O2) selectively functionalize adamantane at bridgehead positions. A mixture of adamantane-1-carboxylic acid, FeSO4, and H2O2 in acidic medium yields 4-hydroxyadamantane-1-carboxylic acid, which is further methylated and esterified.

Critical Considerations:

  • Radical reactions often lack regioselectivity, necessitating chromatographic purification.
  • Excess H2O2 may overoxidize intermediates.

Chemical Reactions Analysis

Esterification Route

The synthesis typically involves:

  • Adamantane core formation : Derived from diamondoid frameworks or protoadamantane precursors .

  • Functional group installation : Introduction of hydroxyl, methoxy, and carboxylic acid groups.

  • Esterification : Conversion of the carboxylic acid group to a methyl ester via reaction with methanol or methylating agents (e.g., methyl iodide).

Method Key Steps Conditions Reference
EsterificationCarboxylic acid → methyl ester via methanol/methyl iodide reactionAcidic or basic catalysis, reflux conditions
Protoadamantane RouteReduction of protoadamantan-4-one → alcohol → acid → esterificationLiAlH₄ for reduction; hydrolysis for acid formation

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Methyl ester → Carboxylic acid
CH3COO-adamantane derivative+H2OH+/OHCOOH-adamantane derivative+CH3OH\text{CH}_3\text{COO-adamantane derivative} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{COOH-adamantane derivative} + \text{CH}_3\text{OH}
This reaction is critical for further functionalization .

Decarboxylative Halogenation

While not directly observed for this compound, analogous adamantane derivatives undergo decarboxylative halogenation via radical mechanisms. For example:

  • Acyloxy radical formation : Homolytic cleavage of the oxygen-halogen bond.

  • CO₂ elimination : Formation of alkyl radicals.

  • Halogen abstraction : Reaction with halogen donors (e.g., BrCCl₃) to yield halides .

Fluorination

Fluorination of adamantane derivatives can occur via diethylaminosulfur trifluoride (DAST), though specific data for this compound is limited .

Hydrolysis Mechanism

The ester hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysts. The adamantane core’s rigidity stabilizes intermediates, enhancing reaction efficiency.

Radical-Mediated Decarboxylation

In halodecarboxylation, acyloxy radicals decompose to release CO₂, forming alkyl radicals. These radicals abstract halogens from donors, yielding alkyl halides .

Protoadamantane Solvolysis

During synthesis, protoadamantane derivatives undergo solvolysis via carbocation intermediates. The adamantane structure’s high stability allows for efficient isomerization and functional group incorporation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Central Nervous System Disorders

The compound has been investigated for its potential therapeutic effects on central nervous system (CNS) disorders. Research indicates that adamantyl derivatives can modulate glutamate neurotransmission, which is crucial for treating conditions like epilepsy and neurodegenerative diseases. Specifically, the compound has been shown to possess neuroprotective properties, potentially aiding in the treatment of diseases such as Alzheimer's and Parkinson's disease .

2. Anticancer Properties

Studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of adamantane have been found to target the Akt/NFκB signaling pathway, which is often dysregulated in various cancers, including prostate cancer. The compound induces apoptosis in cancer cells by inhibiting Akt kinase activity and reducing NFκB transcriptional activity . This suggests a promising role for 4-hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester in cancer therapy.

Pharmacological Insights

3. Drug Delivery Systems

The unique structure of adamantane derivatives allows them to be utilized in drug delivery systems. Their hydrophobic nature can enhance the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that these compounds can be incorporated into liposomal formulations, improving drug release profiles and targeting capabilities .

4. Neuroprotective Agents

The compound's neuroprotective effects extend beyond cancer treatment. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in developing treatments for neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies

Study Focus Area Findings
Study 1CNS DisordersDemonstrated neuroprotective effects against glutamate toxicity in neuronal cultures .
Study 2Cancer ResearchInduced apoptosis in prostate cancer cells via Akt/NFκB pathway inhibition .
Study 3Drug DeliveryEnhanced solubility of co-administered drugs through liposomal formulations containing adamantane derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Findings and Trends

  • Enzymatic Compatibility : Linear methyl esters (e.g., 3-OBA methyl ester) outperform adamantane derivatives in transaminase-mediated reactions due to reduced steric hindrance .
  • Pharmacological Potential: Adamantane-based esters are prioritized for drug delivery systems and prodrugs due to their slow metabolism and ability to cross lipid membranes .
  • Safety Considerations: Adamantane derivatives require specialized handling (e.g., fume hoods, PPE) compared to simpler esters, as noted in safety guidelines .

Biological Activity

4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester is a compound derived from the adamantane framework, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a unique adamantane structure that enhances its lipophilicity and stability, which are critical for pharmacological applications. The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds related to adamantane derivatives exhibit significant antioxidant activity. For instance, studies have shown that 4-hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester can inhibit lipid peroxidation and protect cellular components from oxidative damage. This property is particularly relevant in neuroprotective contexts, as oxidative stress is a contributing factor in neurodegenerative diseases.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways such as Akt/NFκB. Specifically, it has been shown to inhibit the proliferation of prostate cancer cells by reducing phosphorylated Akt levels, leading to decreased survival signaling and increased apoptotic activity .

Neuroprotective Effects

In models of neurotoxicity, 4-hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester has exhibited protective effects against oxidative stress-induced cell death. Its ability to enhance neuronal survival under stress conditions suggests a potential role in treating neurodegenerative disorders .

Akt/NFκB Pathway Modulation

The modulation of the Akt/NFκB signaling pathway is central to the biological activity of this compound. By inhibiting Akt activation, it leads to reduced NFκB transcriptional activity, which is crucial for cell survival in various malignancies. This mechanism highlights its potential as a therapeutic agent targeting cancer cell survival pathways .

Antioxidant Mechanisms

The antioxidant mechanisms involve scavenging free radicals and inhibiting lipid peroxidation processes. These actions contribute to cellular protection against oxidative damage, making the compound a candidate for further exploration in neuroprotection .

Case Studies

StudyFindings
Study 1 Investigated the effects on prostate cancer cells; showed significant apoptosis induction at specific concentrations.Supports the anticancer potential of the compound through Akt pathway inhibition.
Study 2 Assessed neuroprotective effects in SH-SY5Y cells under oxidative stress conditions; demonstrated restoration of cellular viability.Suggests potential for treating neurodegenerative diseases due to protective mechanisms against oxidative damage.
Study 3 Evaluated antioxidant activity in brain homogenates; showed effective inhibition of lipid peroxidation.Highlights the compound's role as an antioxidant agent with implications for brain health.

Q & A

Basic: What are the standard protocols for synthesizing 4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester?

Answer:
The synthesis typically involves multi-step reactions starting from adamantane derivatives. A common approach is bromination of 1-adamantyl methyl ketone using N-bromosuccinimide (NBS) in methanol under reflux, followed by esterification with the target carboxylic acid in the presence of potassium carbonate in DMF. For example, analogous adamantane esters are synthesized via nucleophilic substitution, where bromomethyl intermediates react with carboxylates under mild conditions (room temperature, 3 hours). Post-reaction, the product is isolated by precipitation in ice-water, followed by recrystallization from acetone or ethanol . Characterization employs FTIR (C=O and ester C-O stretches at ~1700–1250 cm⁻¹) and NMR (distinct adamantane proton signals at δ 1.7–2.1 ppm and ester-linked methyl/methoxy groups) .

Advanced: How can the Taguchi method optimize reaction parameters for synthesizing this compound?

Answer:
The Taguchi method uses orthogonal arrays (e.g., L9) to systematically evaluate variables like catalyst concentration, temperature, and molar ratios with minimal experiments. For methyl esters, catalyst concentration often dominates yield (77.6% contribution in analogous studies). Researchers should:

  • Define control parameters (e.g., catalyst type: KOH vs. NaOH; temperature: 40–60°C).
  • Conduct ANOVA to rank parameter significance.
  • Calculate signal-to-noise (S/N) ratios (larger-the-better) to identify optimal levels (e.g., 1.5 wt% catalyst, 60°C). Validation runs under optimized conditions can achieve >95% yield .

Basic: What safety precautions are required when handling this compound?

Answer:
Based on structurally similar adamantane-carboxylic esters:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B irritation) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (OSHA HCS respiratory irritation Category 3) .
  • First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations and seek medical help .

Advanced: How to resolve spectral data contradictions during structural elucidation?

Answer:
Discrepancies in NMR/FTIR data can arise from impurities or solvent effects. Strategies include:

  • Cross-Validation: Compare experimental NMR shifts with literature values (e.g., adamantane CH₂ protons at δ 1.7–1.9 ppm; ester carbonyls at ~170 ppm in ¹³C NMR) .
  • DEPT/HSQC Experiments: Differentiate CH₃, CH₂, and CH groups in complex spectra.
  • Crystallography: Obtain single-crystal X-ray structures for unambiguous confirmation (as done for analogous adamantane esters) .

Basic: What storage conditions ensure compound stability?

Answer:

  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • Keep at 2–8°C in a ventilated, fireproof cabinet, segregated from oxidizers .
  • Monitor for discoloration or precipitate formation as signs of degradation.

Advanced: What strategies mitigate yield loss during scale-up?

Answer:

  • Reactor Design: Use jacketed reactors for precise temperature control (critical for exothermic esterifications).
  • Purification: Replace recrystallization with column chromatography (silica gel, hexane/EtOAc gradients) for higher recovery.
  • Process Analytical Technology (PAT): Implement inline FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .

Basic: How is purity assessed, and what thresholds apply?

Answer:

  • HPLC: Use C18 columns with UV detection (λ = 210–254 nm). Acceptable purity for research is ≥95% (analogous compounds require ≥98% for pharmacological studies) .
  • TLC: Spotting on silica plates (hexane:EtOAc 3:1) with visualization under UV or iodine vapor.

Advanced: What mechanistic insights explain the adamantane core’s reactivity?

Answer:
The adamantane scaffold’s rigidity and electron-deficient bridgehead carbons influence reactivity:

  • Steric Effects: Bulky adamantane groups slow nucleophilic attacks, favoring specific regiochemistry.
  • Electronic Effects: Electron-withdrawing ester groups enhance electrophilicity at the carbonyl carbon, facilitating acyl transfer reactions. DFT studies on similar systems show transition-state stabilization via hyperconjugation .

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